N,N'-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide)
Description
N,N’-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide): is an organic compound with the molecular formula C22H28N2O4S This compound is characterized by the presence of a sulfonyl group linked to two phenylene groups, each of which is further connected to a 2,2-dimethylpropanamide moiety
Properties
IUPAC Name |
N-[4-[4-(2,2-dimethylpropanoylamino)phenyl]sulfonylphenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-21(2,3)19(25)23-15-7-11-17(12-8-15)29(27,28)18-13-9-16(10-14-18)24-20(26)22(4,5)6/h7-14H,1-6H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXUPIZUJRFKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) typically involves the reaction of 4,4’-sulfonyldianiline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 4,4’-sulfonyldianiline in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 2,2-dimethylpropanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of N,N’-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N’-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N,N’-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its structural stability and functional groups.
Mechanism of Action
The mechanism of action of N,N’-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological macromolecules, while the amide groups can participate in various biochemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N,N’-(sulfonyldi-4,1-phenylene)diformamide: Similar structure but with formamide groups instead of 2,2-dimethylpropanamide.
Sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate): Contains nitrobenzenesulfonate groups instead of 2,2-dimethylpropanamide.
N,N’-(sulfonyldi-4,1-phenylene)bis(2-nitrobenzamide): Contains nitrobenzamide groups instead of 2,2-dimethylpropanamide.
Uniqueness: N,N’-(sulfonyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) is unique due to the presence of 2,2-dimethylpropanamide groups, which provide steric hindrance and influence the compound’s reactivity and interactions. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
